Momordicoside B is a bioactive compound primarily derived from the plant Momordica charantia, commonly known as bitter melon. This compound belongs to the class of triterpenoid glycosides, which are characterized by their complex structures and diverse biological activities. Momordicoside B is notable for its potential health benefits, including anti-diabetic, anti-inflammatory, and antioxidant properties.
Momordica charantia is a tropical and subtropical vine belonging to the Cucurbitaceae family. It is widely cultivated in Asia, Africa, and the Caribbean for its edible fruit and medicinal properties. The extraction of Momordicoside B typically involves various parts of the plant, including the fruit, leaves, and seeds, which are rich in bioactive compounds.
Momordicoside B can be classified as follows:
The synthesis of Momordicoside B can be achieved through various methods, primarily involving extraction from Momordica charantia. The extraction process typically includes:
These methods ensure that Momordicoside B is isolated effectively while maintaining its structural integrity.
The molecular structure of Momordicoside B consists of a triterpenoid backbone with attached sugar moieties. Detailed spectroscopic analyses such as Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) are utilized to elucidate its structure:
NMR data indicate specific chemical shifts that correspond to various functional groups within the molecule, confirming its identity as a glycoside.
Momordicoside B undergoes several chemical reactions that can alter its structure and biological properties:
These reactions are crucial for understanding how Momordicoside B interacts with biological systems.
The mechanism of action of Momordicoside B involves multiple pathways:
Research indicates that these mechanisms collectively contribute to the therapeutic potential of Momordicoside B in metabolic disorders.
Momordicoside B possesses distinct physical and chemical properties:
Analyses such as High-Performance Liquid Chromatography (HPLC) have been employed to assess purity and stability over time.
Momordicoside B has several scientific applications:
The ongoing research into Momordicoside B continues to unveil new therapeutic potentials, making it a significant compound in both traditional medicine and modern pharmacology.
Momordicoside B is systematically classified as a cucurbitane-type triterpenoid glycoside, a subgroup of saponins characterized by their surfactant properties and complex sugar moieties. Its IUPAC name is (3R,4R,5S,6S)-6-[(3S,8R,9R,10S,13R,14S,17R)-3-[(2R,3R,4R,5S,6R)-3,4-dihydroxy-6-[[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxymethyl]-5-[(2S,3R,4S,5R)-3,4,5-trihydroxyoxan-2-yl]oxyoxan-2-yl]oxy-4,4,9,13,14-pentamethyl-2,3,7,8,10,11,12,15,16,17-decahydro-1H-cyclopenta[a]phenanthren-17-yl]-2-methylheptane-2,3,4,5-tetrol, reflecting its stereochemical complexity [7] [10]. The compound is cataloged under CAS Registry Number 75799-04-1 and is alternatively named (3β,9β,10α,22S,23R,24R)-22,23,24,25-Tetrahydroxy-9-methyl-19-norlanost-5-en-3-yl O-β-D-glucopyranosyl-(1→6)-O-[β-D-xylopyranosyl-(1→4)]-β-D-glucopyranoside, emphasizing its tetracyclic cucurbitane backbone and glycosylation pattern [3] [6]. Phytochemically, it belongs to the Momordica genus-specific triterpenoids, distinguished by oxygenation at C-22, C-23, C-24, and C-25 positions.
Table 1: Nomenclature and Identifiers of Momordicoside B | Property | Value | |----------------------------|-------------------------------------------------------------------------------------------------------------------------------------------| | CAS Registry Number | 75799-04-1 | | IUPAC Name | (3R,4R,5S,6S)-6-[(3S,8R,9R,10S,13R,14S,17R)-3-[(2R,3R,4R,5S,6R)-3,4-dihydroxy-6-[[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxymethyl]-5-[(2S,3R,4S,5R)-3,4,5-trihydroxyoxan-2-yl]oxyoxan-2-yl]oxy-4,4,9,13,14-pentamethyl-2,3,7,8,10,11,12,15,16,17-decahydro-1H-cyclopenta[a]phenanthren-17-yl]-2-methylheptane-2,3,4,5-tetrol | | Molecular Formula | C₄₇H₈₀O₁₉ | | Common Synonyms | Momordicoside B; (3β,22S,23R,24R)-22,23,24,25-Tetrahydroxycucurbita-5-en-3-yl O-β-gentiobioside-6'-O-β-D-xylopyranoside |
The structure comprises a cucurbitane aglycone (cucurbit-5-ene) with pentahydroxy functionalization at C-3β, C-22(S), C-23(R), C-24(R), and C-25, forming the core scaffold [5] [7]. The C-3 hydroxyl group is glycosylated with a trisaccharide chain consisting of β-D-glucopyranosyl-(1→6)-[β-D-xylopyranosyl-(1→4)]-β-D-glucopyranose, which significantly enhances its polarity and bioactivity [5] [10]. Key architectural features include:
Table 2: Glycosylation Pattern in Momordicoside B | Aglycone Attachment Site | Sugar Sequence | Linkage Type | |-------------------------------|---------------------------------------------------|----------------------------| | C-3 | β-D-Glucopyranosyl | O-glycosidic | | C-6' (Glucose) | β-D-Glucopyranosyl | (1→6) linkage | | C-4' (Inner Glucose) | β-D-Xylopyranosyl | (1→4) linkage |
Absolute configurations at chiral centers were resolved via ROESY NMR and X-ray crystallography. The aglycone exhibits 22S,23R,24R stereochemistry for the polyhydroxylated side chain, a signature of bioactive Momordica triterpenoids [1] [5]. The C-3 glycosidic bond adopts a β-orientation, confirmed by JH-1',H-2' coupling constants (∼7.7 Hz) in 1H-NMR [1]. Isomeric variations exist among related compounds:
Table 3: Key Stereochemical Assignments via ROESY NMR | Proton Pair | ROESY Correlation | Spatial Relationship | |-----------------------|------------------------|--------------------------------| | H-3 (δ 3.68) / H-19 | Strong cross-peak | β-Orientation of C-3 glycoside | | H-22 (δ 3.45) / H-23 | Weak correlation | gauche conformation | | H-24 (δ 3.91) / H-25 | Distinct peak | Antiperiplanar alignment |
NMR Spectroscopy: 13C-NMR (125 MHz, pyridine-d5) reveals 47 carbon resonances, including six aglycone methyls (δ 14.7–30.9), olefinic carbons (C-5 δ 143.3, C-6 δ 118.8), anomeric carbons (δ 104.9, 105.2, 106.1), and oxygenated carbons (δ 83.7–87.9) [1] [7]. 1H-NMR signals at δ 0.84–0.97 (7×CH3), δ 4.96 (d, J=7.7 Hz, H-1′), and δ 5.46 (d, J=5.4 Hz, H-6) confirm the cucurbit-5-ene skeleton and β-glucosidic bonds [1]. HMBC correlations between H-1′ (δ 4.96) and C-3 (δ 83.7) establish the glycosidic linkage site.
Mass Spectrometry: Negative-ion HRESIMS shows [M-H]− at m/z 947.52208 (calc. 947.5223 for C47H79O19), confirming the molecular formula [1] [7]. ESI-MS/MS fragments at m/z 785 [M-H-162]− (loss of xylose), 623 [M-H-162-162]− (loss of glucose), and 461 [aglycone-H]− map the sugar sequence.
IR Spectroscopy: Bands at 3400 cm−1 (O-H stretch), 2930 cm−1 (C-H stretch), 1658 cm−1 (C=C stretch), and 1075 cm−1 (C-O glycosidic) validate hydroxyl, olefinic, and glycosidic functionalities [1] [10].
Momordicoside B shares biosynthetic origins with other Momordica glycosides but differs in aglycone oxidation and glycosylation:
Table 4: Structural and Functional Comparison of Key Momordica Glycosides | Compound | Aglycone Modifications | Glycosylation Pattern | Notable Bioactivity | |--------------------|-------------------------------------|---------------------------------------------------|--------------------------------------------------| | Momordicoside B| 22S,23R,24R,25-tetrahydroxy | Glc(1→6)[Xyl(1→4)]Glc at C-3 | 30% glucose production inhibition at 10 nM [7] | | Momordicoside A| 22S,23R,24R,25-tetrahydroxy | Glc(1→6)Glc at C-3 | Weak NF-κB inhibition [9] | | Momordicoside K| 7α-hydroxy, 22,23-dihydroxy | Allose(1→3)Glc at C-23; Glc at C-3 | 40% glucose uptake stimulation at 10 μM [1] | | Momordicoside L| 2β,3β,22,23-tetrahydroxy | Glc at C-3; GlcUA at C-2 | Anti-HIV activity [4] [6] | | Karaviloside XI| 11-oxo, Δ24 side chain | Glc(1→6)Glc at C-3 | 80% glucose production inhibition at 0.1 nM [7] |
This comparative analysis underscores how subtle structural variations, particularly in glycosylation and side chain oxygenation, direct target specificity and potency. Momordicoside B’s branched trisaccharide and polyhydroxylated side chain synergize for balanced anti-inflammatory and antidiabetic effects [2] [7] [9].
CAS No.: 34911-51-8
CAS No.: 463-82-1
CAS No.: 85815-37-8
CAS No.: 88048-09-3